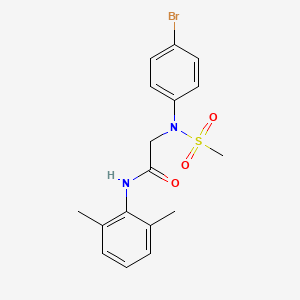![molecular formula C17H18ClNO6 B5187803 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5187803.png)
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene works by activating the PPARδ receptor, which is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and glucose metabolism, resulting in a reduction in body weight and improved insulin sensitivity. It also leads to a reduction in inflammation and oxidative stress, which may have a protective effect on the cardiovascular system.
Biochemical and Physiological Effects:
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has been shown to have a number of biochemical and physiological effects in various studies. These include an increase in fatty acid oxidation, improvement in glucose metabolism, reduction in body weight, improvement in insulin sensitivity, reduction in inflammation, and reduction in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene for lab experiments is its high potency and selectivity for the PPARδ receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that it has been shown to have some off-target effects on other receptors, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene. One area of interest is in the development of more potent and selective PPARδ agonists for the treatment of metabolic disorders and cardiovascular diseases. Another area of interest is in the investigation of the potential anticancer properties of 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene and its derivatives. Finally, there is a need for more studies to investigate the long-term safety and efficacy of 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene in humans.
Synthesemethoden
The synthesis of 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene involves several steps, starting from the reaction of 4-nitrobenzene with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-4-nitroacetophenone. The intermediate is then reacted with 2-(3-methoxyphenoxy)ethanol in the presence of potassium carbonate and cesium carbonate to yield 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has been studied extensively for its potential therapeutic applications in various fields. One of the most promising areas of research is in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Studies have shown that 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene can increase fatty acid oxidation and improve glucose metabolism, leading to a reduction in body weight and improved insulin sensitivity.
Another area of research is in the prevention and treatment of cardiovascular diseases. 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has been shown to increase the expression of genes involved in lipid metabolism and reduce inflammation, which may have a protective effect on the cardiovascular system.
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has also been studied for its potential anticancer properties. Studies have shown that it can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-chloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-22-14-3-2-4-15(12-14)24-9-7-23-8-10-25-17-6-5-13(19(20)21)11-16(17)18/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEUXDUNDIJNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0088910.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187772.png)
![N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5187780.png)
![N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide](/img/structure/B5187789.png)

![ethyl (4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B5187832.png)